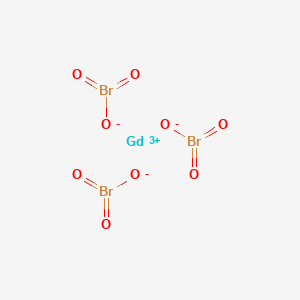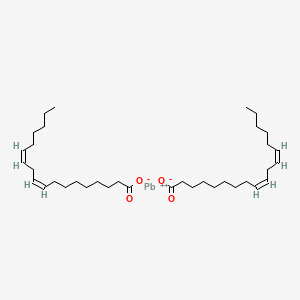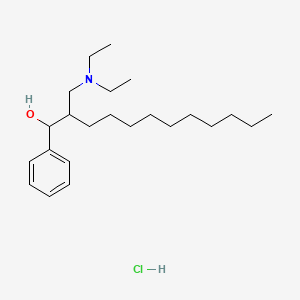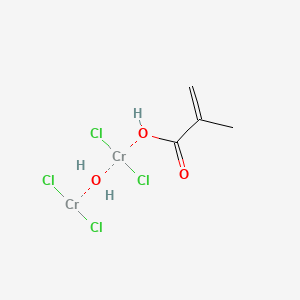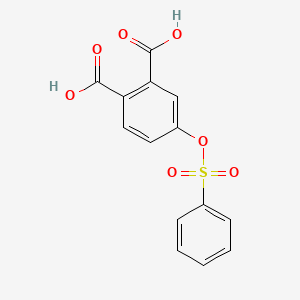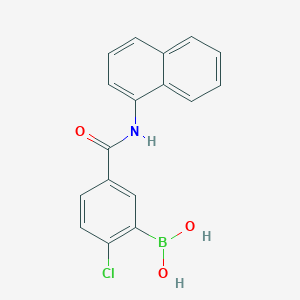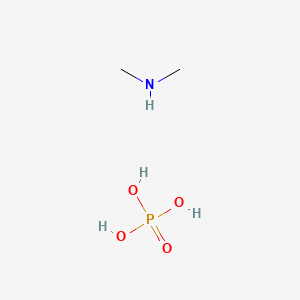
Hexacosyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C31H59NO3 and a molecular weight of 493.81 g/mol It is an ester derivative of 5-oxo-L-proline, where the hexacosyl group is attached to the carboxyl group of 5-oxo-L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosyl 5-oxo-L-prolinate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of 5-oxo-L-proline with hexacosanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hexacosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the hexacosyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hexacosanoic acid and 5-oxo-L-proline.
Reduction: Hexacosanol and 5-oxo-L-prolinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexacosyl 5-oxo-L-prolinate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexacosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 5-oxo-L-proline and hexacosanol. 5-oxo-L-proline can then participate in various metabolic pathways, including the glutathione cycle, where it is converted to L-glutamate by 5-oxo-L-prolinase . This conversion plays a role in cellular redox balance and detoxification processes.
Comparison with Similar Compounds
5-oxo-L-proline: A precursor to hexacosyl 5-oxo-L-prolinate, involved in the glutathione cycle.
Hexacosanol: A long-chain alcohol used in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its long hexacosyl chain imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
37673-41-9 |
|---|---|
Molecular Formula |
C31H59NO3 |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
hexacosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C31H59NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-35-31(34)29-26-27-30(33)32-29/h29H,2-28H2,1H3,(H,32,33)/t29-/m0/s1 |
InChI Key |
ICAHUYHJMWQWCZ-LJAQVGFWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



